N-ethylcarbamoyl chloride

Description

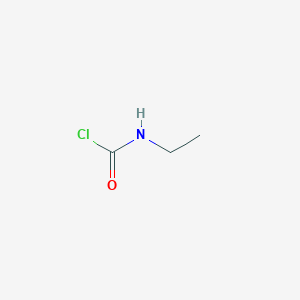

Structure

3D Structure

Properties

IUPAC Name |

N-ethylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-2-5-3(4)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLHXSBKGRJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488724 | |

| Record name | Ethylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41891-13-8 | |

| Record name | Ethylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-ethylcarbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-ethylcarbamoyl chloride (CAS No. 41891-13-8), a key reagent in organic synthesis. This document collates available data on its physical and chemical characteristics, reactivity, and synthesis, alongside standardized experimental protocols for its analysis. It is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Properties

This compound is a reactive organic compound belonging to the carbamoyl chloride class. Its utility in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the electrophilic nature of its carbonyl carbon, making it an effective agent for introducing the N-ethylcarbamoyl moiety into various molecular structures.[1]

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 41891-13-8 | [1][2][3] |

| Molecular Formula | C₃H₆ClNO | [1][2][3] |

| Molecular Weight | 107.54 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or oil | [1] |

| Density | 1.101 g/cm³ (Note: This value is also reported for the related N-ethyl-N-methylcarbamoyl chloride and should be confirmed experimentally) | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Slightly soluble in benzene and methanol; Soluble in chloroform, dichloromethane, and DMSO.[4] It is expected to be soluble in a range of nonpolar organic solvents. | [1] |

| Stability | Moisture sensitive | |

| IUPAC Name | This compound | [2][3] |

| InChI Key | PJLHXSBKGRJXHA-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized through the reaction of ethylamine with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene, a solid, is generally preferred for safety and ease of handling. The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of the phosgene source, followed by the elimination of hydrogen chloride.

References

An In-depth Technical Guide to N-ethylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethylcarbamoyl chloride, a key reagent in synthetic chemistry. The document details its chemical and physical properties, applications in medicinal chemistry and drug development, and protocols for its use in synthesis.

Core Chemical and Physical Properties

This compound is a reactive organic compound utilized as a building block in the synthesis of more complex molecules. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 107.54 g/mol | [1][2] |

| Molecular Formula | C₃H₆ClNO | [1][2] |

| CAS Number | 41891-13-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Carbamic chloride, ethyl-; Ethylcarbamyl chloride | [1] |

| Monoisotopic Mass | 107.0137915 Da | [1] |

| Physical Description | Colorless to very light yellow liquid | [3] |

Role in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The N-ethylcarbamoyl moiety it provides is a key structural feature that can significantly influence a molecule's pharmacological profile and efficacy[4].

The compound's primary utility stems from the high reactivity of its electrophilic carbonyl chloride group. This group readily undergoes nucleophilic substitution reactions with amines and alcohols, allowing for the attachment of the N-ethylcarbamoyl group to a wide range of molecular scaffolds[4]. This reactivity is fundamental to building complex drug molecules and pharmaceutical intermediates.

Key applications include:

-

Synthesis of Benzamide Derivatives: It is used to create benzamide precursors for various therapeutic agents[4].

-

Oncology and Neurology: The N-ethylcarbamoyl group is integral to the structure of therapeutic agents in these fields[4]. For instance, certain derivatives have demonstrated potent cytotoxic activity against human breast cancer cells (MCF-7) and are used in synthesizing Hsp90 inhibitors for cancer therapy[4].

-

Rivastigmine Synthesis: A closely related compound, N-ethyl-N-methylcarbamoyl chloride, is a critical intermediate in the synthesis of Rivastigmine, a medication for treating Alzheimer's and Parkinson's disease dementia[3][5].

Beyond pharmaceuticals, it also serves as a precursor in the agrochemical industry for producing pesticides and herbicides[4].

Experimental Protocols

The following sections detail a representative synthetic protocol for the acylation of a secondary amine using a carbamoyl chloride, a common application for this class of reagents.

A prevalent synthetic route involves the acylation of secondary amines with substituted benzoyl chlorides to produce N-ethyl-N-(ethylcarbamoyl)benzamides. This is often a straightforward, one-step process performed using a base catalyst in an organic solvent[4].

This protocol describes the synthesis of carbamates from carbamoyl chlorides and alcohols, catalyzed by zinc chloride. This method has been applied to the gram-scale synthesis of the FDA-approved drug Rivastigmine[5].

Materials:

-

N-Ethyl-N-methylcarbamoyl chloride (or other carbamoyl chloride)

-

Aromatic or aliphatic alcohol

-

Zinc chloride (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in the anhydrous solvent.

-

Addition of Reagents: Add N-ethyl-N-methylcarbamoyl chloride to the solution, followed by the zinc chloride catalyst.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to yield the final carbamate.

Safety and Handling

This compound and related compounds are hazardous and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed[1].

-

Corrosivity: Causes severe skin burns and eye damage[1][6]. May be corrosive to metals[6].

-

Carcinogenicity: Suspected of causing cancer[1].

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood[6][7].

-

Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and safety goggles or a face shield[6].

-

Avoid breathing dust, mists, or vapors[6].

-

Wash hands and face thoroughly after handling[6].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, oxidizers, alcohols, and amines[8].

References

- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 41891-13-8 | Simson Pharma Limited [simsonpharma.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 41891-13-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Characterization of N-ethylcarbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-ethylcarbamoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents key data in a structured format, and offers visual representations of the synthesis and characterization workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of ethylamine with a phosgene equivalent, such as triphosgene. This method is preferred over the direct use of highly toxic phosgene gas.[1] The reaction proceeds via the nucleophilic attack of the ethylamine on a carbonyl group of triphosgene, which acts as a solid, safer source of phosgene.

A detailed experimental protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound using Triphosgene

Materials:

-

Ethylamine solution (e.g., 2 M in THF)

-

Triphosgene

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a slurry of sodium bicarbonate (2.0 eq.) and triphosgene (0.4 eq.) in anhydrous dichloromethane.

-

The mixture is cooled to 0-5 °C using an ice bath.

-

A solution of ethylamine (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred slurry over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct and any unreacted sodium bicarbonate.

-

The filtrate is then concentrated under reduced pressure to yield crude this compound as an oil.

-

Purification can be achieved by vacuum distillation.

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Triphosgene is a toxic substance and should be handled with extreme care. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₆ClNO |

| Molecular Weight | 107.54 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 88-89 °C @ 40 Torr |

| Density | 1.101 g/cm³ |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group, coupled to each other. A broad singlet for the amine proton (NH) is also anticipated.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. An experimental ¹³C NMR spectrum is available.[3]

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | ~15 |

| CH₂ | ~36 |

| C=O | ~150 |

2.2.2. Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H | 3300-3500 (broad) |

| C-H | 2850-3000 |

| C=O | 1730-1750 (strong) |

| C-N | 1180-1360 |

| C-Cl | 600-800 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.

| m/z | Proposed Fragment |

| 107 | [M]⁺• |

| 72 | [M - Cl]⁺ |

| 57 | [CH₃CH₂NCO]⁺ |

| 44 | [CH₃CH₂NH]⁺• |

| 29 | [CH₃CH₂]⁺ |

Characterization Workflow

References

An In-depth Technical Guide to N-ethylcarbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethylcarbamoyl chloride, a key reagent in synthetic chemistry. It covers its chemical properties, synthesis, reactivity, and significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a detailed resource for professionals engaged in chemical research and development.

Chemical Identity and Properties

This compound, as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is the standardized name for this compound.[1] It belongs to the class of organic compounds known as carbamoyl chlorides, which are characterized by the R₂NC(O)Cl functional group.[2] These compounds are valuable intermediates in organic synthesis due to the high reactivity of the electrophilic carbonyl chloride group.[2] this compound is a moisture-sensitive, colorless to pale yellow liquid that is soluble in nonpolar organic solvents.[2]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 41891-13-8 | [1][2] |

| Molecular Formula | C₃H₆ClNO | [1][2] |

| Molecular Weight | 107.54 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.101 g/cm³ | [2] |

| InChI Key | PJLHXSBKGRJXHA-UHFFFAOYSA-N | [1] |

| SMILES | CCNC(=O)Cl | [1] |

Synthesis and Experimental Protocols

Carbamoyl chlorides are typically synthesized by reacting a corresponding amine with phosgene or a phosgene equivalent like triphosgene.[3] The following is a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis of N-ethyl-N-methylcarbamoyl chloride and is adapted for this compound.

Materials:

-

Ethylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with sodium bicarbonate and dichloromethane.

-

Triphosgene is carefully added to the slurry under a nitrogen atmosphere.

-

The mixture is cooled to 10-15°C using an ice bath.

-

A solution of ethylamine in dichloromethane is added dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 10-15°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct.

-

The filtrate is then concentrated under reduced pressure to yield this compound as a liquid.

Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon. This allows it to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.[2] This reactivity makes it a crucial building block for introducing the N-ethylcarbamoyl moiety into more complex molecules.[2]

Caption: General Nucleophilic Substitution Reaction of this compound.

Role in Pharmaceutical Synthesis

This compound is a vital intermediate in the synthesis of various pharmaceutical agents.[2] The N-ethylcarbamoyl group can significantly influence the pharmacological profile of a molecule.[2] It is used in the synthesis of:

-

Benzamide derivatives: These serve as precursors for a range of therapeutic agents.[2]

-

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a target in cancer therapy. This compound is used in the synthesis of some Hsp90 inhibitors.[2]

-

Rivastigmine: A related compound, N-ethyl-N-methylcarbamoyl chloride, is a key intermediate in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[4][5]

Caption: Simplified Hsp90 Inhibition Pathway.

Role in Agrochemical Synthesis

This class of compounds also serves as precursors in the production of agrochemicals.[2] For instance, they are used in the synthesis of thiocarbamate herbicides through reaction with thiols.[2]

Synthetic Workflow

The general utility of this compound as a synthetic intermediate can be visualized in the following workflow.

References

In-Depth Technical Guide: N-ethylcarbamoyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethylcarbamoyl chloride, with a focus on its solubility in organic solvents, key experimental protocols, and its role in synthetic chemistry. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Topic: Solubility of this compound

Carbamoyl chlorides, as a class of compounds, are generally characterized by their sensitivity to moisture and their solubility in nonpolar organic solvents.[1] this compound aligns with this general trend.

Quantitative Solubility Data

Exhaustive searches for specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents did not yield precise numerical values. This suggests that such data may not be widely published or may be considered proprietary by commercial suppliers. However, based on available information for analogous compounds and general principles of organic chemistry, a qualitative assessment of its solubility can be made.

The following table summarizes the available qualitative solubility information for this compound and related carbamoyl chlorides in various organic solvents.

| Solvent Family | Specific Solvents | Solubility Profile of Carbamoyl Chlorides | Citation |

| Halogenated Solvents | Dichloromethane, Chloroform | Generally soluble. | [2] |

| Ethers | Diethyl ether | Generally soluble. | [2] |

| Aromatic Hydrocarbons | Toluene | Generally soluble in nonpolar organic solvents. | [1] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Dimethylcarbamoyl chloride is soluble in acetone. | [3] |

| Polar Protic Solvents | Ethanol, Methanol | Diethylcarbamoyl chloride is soluble in water (reactive). Dimethylcarbamoyl chloride is soluble in ethanol. | [3][4] |

| Aqueous Solvents | Water | Reacts with water and moisture. | [5] |

It is crucial to note that this compound is highly reactive with water and other protic solvents, leading to hydrolysis.[5] Therefore, any experiments involving this compound should be conducted under anhydrous conditions.

Experimental Protocols

General Protocol for Determining Solubility of a Liquid in Organic Solvents

This protocol outlines a general method for qualitatively and semi-quantitatively determining the solubility of a liquid compound like this compound in various organic solvents.

Objective: To determine the approximate solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., dichloromethane, diethyl ether, toluene, acetone, ethanol)

-

Small, dry test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Safety goggles, gloves, and lab coat

Procedure:

-

Dispense 1 mL of the chosen anhydrous organic solvent into a dry test tube.

-

Using a micropipette, add a small, measured volume (e.g., 10 µL) of this compound to the solvent.

-

Cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

If the initial volume dissolves completely, continue to add incremental volumes of this compound (e.g., 10 µL at a time), vortexing after each addition.

-

Record the total volume of this compound that can be added before saturation is reached (i.e., when the solution becomes cloudy or phase separation occurs).

-

Repeat this procedure for each of the selected organic solvents.

-

The results can be reported qualitatively (e.g., "soluble," "sparingly soluble," "insoluble") or semi-quantitatively (e.g., "soluble up to approximately X µL in 1 mL of solvent").

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

This compound is corrosive and a suspected carcinogen; appropriate personal protective equipment (PPE) must be worn.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the carbamoyl chloride.

Synthesis of Ureas from this compound

This compound is a key reagent in the synthesis of N,N'-disubstituted ureas, which are important motifs in many biologically active molecules.

Objective: To synthesize an N-ethyl-N'-substituted urea via the reaction of this compound with a primary or secondary amine.

Reaction Scheme: R¹R²NH + Cl-C(=O)NHEt → R¹R²N-C(=O)NHEt + HCl

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline or diethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Dissolve this compound in the same anhydrous solvent and place it in a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then typically worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Carbamates from this compound

This compound can also be used to synthesize carbamates through its reaction with alcohols or phenols. Carbamates are another important class of compounds with applications in pharmaceuticals and materials science.

Objective: To synthesize an O-alkyl/aryl N-ethylcarbamate from the reaction of this compound with an alcohol or phenol.

Reaction Scheme: R-OH + Cl-C(=O)NHEt → R-O-C(=O)NHEt + HCl

Materials:

-

This compound

-

An alcohol or phenol

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol and the base in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add the this compound solution dropwise to the stirred alcohol/phenol solution.

-

Allow the reaction to proceed at room temperature until completion.

-

The workup and purification procedures are similar to those described for the synthesis of ureas.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the N-ethylcarbamoyl moiety to create ureas and carbamates. While specific quantitative solubility data remains elusive, its general solubility in nonpolar organic solvents is a key characteristic that enables its use in a variety of reaction conditions. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively and safely in their synthetic endeavors. It is imperative to handle this compound with appropriate safety precautions due to its reactivity and potential health hazards.

References

N-ethylcarbamoyl chloride reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of N-ethylcarbamoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 41891-13-8) is a reactive chemical intermediate belonging to the carbamoyl chloride class of compounds.[1] Its utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the electrophilic nature of its carbonyl carbon, which readily undergoes reaction with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its reaction mechanisms, relative reactivity with various nucleophiles, and representative experimental protocols. Quantitative data from closely related analogs are presented to illustrate kinetic and thermodynamic trends.

Core Reactivity and Mechanistic Pathways

This compound, like other acyl chlorides, is highly susceptible to nucleophilic attack at the carbonyl carbon.[2] This high reactivity is due to the inductive electron-withdrawing effects of both the chlorine and nitrogen atoms, which impart a significant partial positive charge on the carbonyl carbon.

The reaction mechanism is highly dependent on the nature of the nucleophile and the solvent conditions. Two primary pathways are observed:

-

Nucleophilic Addition-Elimination: With strong, discrete nucleophiles such as amines, alcohols, and thiols, the reaction proceeds via a bimolecular, two-step addition-elimination mechanism.[3] The nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and reformation of the carbonyl double bond. Reactions with amines, in particular, are believed to follow second-order kinetics.[4]

-

SN1-like Ionization Pathway: In solvolytic reactions, particularly with polar, non-nucleophilic solvents like water or aqueous mixtures, the mechanism tends to be SN1 in nature.[4][5] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a stabilized acylium-like cation intermediate, which is then rapidly captured by the solvent molecule. Studies on analogous N,N-dialkylcarbamoyl chlorides provide substantial evidence for this dissociative mechanism under solvolytic conditions.[4]

Reactivity with Specific Classes of Nucleophiles

Amines: Formation of N-Substituted Ureas

Primary and secondary amines react vigorously with this compound to produce N,N'-disubstituted or trisubstituted ureas, respectively. The reaction is typically rapid and exothermic. Two equivalents of the amine are often used: one as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride byproduct to form an ammonium salt.[2]

General Reaction: Et-NH-C(=O)Cl + 2 R₂NH → Et-NH-C(=O)NR₂ + R₂NH₂⁺Cl⁻

Alcohols and Phenols: Formation of Carbamates

Alcohols and phenols react to form N-ethylcarbamates (urethanes). These reactions are generally slower than those with amines and often require heating or the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

General Reaction: Et-NH-C(=O)Cl + R-OH + Pyridine → Et-NH-C(=O)OR + Pyridine·HCl

Water: Hydrolysis

This compound reacts readily with water in a hydrolysis reaction. The initial product is the unstable N-ethylcarbamic acid, which rapidly decarboxylates to yield ethylamine and carbon dioxide.[4] This reactivity necessitates that this compound be handled under anhydrous conditions to prevent decomposition.

General Reaction: Et-NH-C(=O)Cl + H₂O → [Et-NH-COOH] + HCl → Et-NH₂ + CO₂ + HCl

Thiols: Formation of Thiocarbamates

Thiols react in a manner analogous to alcohols to produce S-alkyl N-ethylthiocarbamates. These reactions are crucial in the synthesis of certain agrochemicals.[2] The reaction typically requires a base to deprotonate the thiol, increasing its nucleophilicity.

General Reaction: Et-NH-C(=O)Cl + R-SH + Base → Et-NH-C(=O)SR + Base·HCl

Quantitative Reactivity Data (Illustrative Examples)

Specific kinetic data for this compound is sparse in the literature. However, extensive studies on closely related N,N-dialkylcarbamoyl chlorides provide valuable insights into the expected reactivity trends. The following tables summarize solvolysis rate constants for these analogs. It is expected that this compound, a monosubstituted derivative, would exhibit reactivity that is sensitive to both steric and electronic effects, but its solvolysis is generally less studied than that of its disubstituted counterparts.[4]

Table 1: Solvolysis Rate Constants (k) for N,N-Dialkylcarbamoyl Chlorides at 25.0 °C

| Substrate | Solvent | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| N,N-Dimethylcarbamoyl Chloride | 80% Ethanol | 1.1 x 10⁻⁵ | [4] |

| N,N-Diethylcarbamoyl Chloride | 80% Ethanol | 4.6 x 10⁻⁵ | [4] |

| N,N-Dimethylcarbamoyl Chloride | 100% Methanol | 1.5 x 10⁻⁵ | [4] |

| N,N-Diethylcarbamoyl Chloride | 100% Methanol | 9.9 x 10⁻⁵ |[4] |

Note: Data is for illustrative purposes to show trends. N,N-diethylcarbamoyl chloride solvolyzes 4-6 times faster than the dimethyl analog, suggesting sensitivity to the electron-donating and steric nature of the alkyl groups.[4]

Experimental Protocols (Representative)

The following protocols are representative examples for conducting reactions with this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as this compound is corrosive and a suspected carcinogen.[1]

Protocol 4.1: Synthesis of N,N'-diethylurea (Reaction with an Amine)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2.0 M solution of ethylamine in THF (2.5 equivalents).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of ethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Filter the reaction mixture to remove the ammonium salt. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N,N'-diethylurea.

Protocol 4.2: Synthesis of Ethyl N-ethylcarbamate (Reaction with an Alcohol)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (5.0 equivalents), anhydrous pyridine (1.2 equivalents), and a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Addition: Add this compound (1.0 equivalent) to the solution via syringe.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography or distillation to yield pure ethyl N-ethylcarbamate.

Conclusion

This compound is a versatile reagent whose reactivity is dominated by the electrophilicity of its carbonyl group. It reacts readily with a host of nucleophiles, including amines, alcohols, water, and thiols, to produce ureas, carbamates, and thiocarbamates, respectively. The reaction mechanism can be tuned by the choice of nucleophile and solvent, shifting between a bimolecular addition-elimination pathway and a unimolecular SN1-like pathway. While quantitative kinetic data for this specific substrate is limited, analysis of its close analogs provides a robust framework for predicting its reactivity. The representative protocols and workflows provided herein offer a solid foundation for the practical application of this compound in synthetic chemistry.

References

- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41891-13-8 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Electrophilic Heart of Synthesis: A Technical Guide to the N-Ethylcarbamoyl Chloride Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcarbamoyl chloride (NECC) is a versatile reagent in organic synthesis, prized for its reactive electrophilic carbonyl group. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of NECC, with a particular focus on its role in drug discovery and development. This document offers a comprehensive resource for researchers leveraging this important synthetic building block, presenting key data in structured tables, detailing experimental protocols, and illustrating reaction mechanisms through clear diagrams.

Introduction

This compound belongs to the class of carbamoyl chlorides, which are characterized by the functional group R₂NC(O)Cl. The significance of NECC in organic synthesis stems from the high electrophilicity of its carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for the facile introduction of the N-ethylcarbamoyl moiety into a wide array of molecules, a common structural motif in many pharmaceuticals and agrochemicals. The N-ethylcarbamoyl group can significantly influence a molecule's pharmacological profile, affecting its efficacy and targeting capabilities.[1] This guide will explore the fundamental principles governing the reactivity of NECC and provide practical guidance for its use in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. Key properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO | [2] |

| Molecular Weight | 107.54 g/mol | [2] |

| CAS Number | 41891-13-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not available | |

| Density | 1.101 g/cm³ | [1] |

| Solubility | Soluble in nonpolar organic solvents | [4] |

| Moisture Sensitivity | Sensitive to moisture, hydrolyzes to form N-ethylcarbamic acid and HCl | [1][4] |

The Electrophilic Carbonyl Group: Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon. The electron-withdrawing effects of the adjacent chlorine and nitrogen atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The general mechanism for the reaction of this compound with nucleophiles is a nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination pathway, as illustrated in the diagram below.

While the addition-elimination mechanism is common, solvolysis reactions of dialkylcarbamoyl chlorides are often suggested to proceed through an SN1 mechanism.[5][6] This involves the initial formation of a carbamoyl cation intermediate, which is then attacked by the nucleophile.

Spectroscopic Evidence of Electrophilicity

Synthetic Applications in Drug Development

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its ability to readily react with amines, alcohols, and thiols allows for the construction of ureas, carbamates, and thiocarbamates, respectively.[1]

Synthesis of Ureas

The reaction of this compound with primary or secondary amines is a common method for the synthesis of N,N'-substituted ureas. These reactions are typically rapid and high-yielding.

Synthesis of Carbamates

Carbamates are prevalent in medicinal chemistry, and their synthesis is often achieved through the reaction of this compound with alcohols or phenols. This reaction is fundamental in the synthesis of various therapeutic agents.[1] For example, a derivative, N-ethyl-N-methylcarbamoyl chloride, is a key intermediate in the synthesis of Rivastigmine, a medication used to treat Alzheimer's disease.[5]

Synthesis of Thiocarbamates

The reaction with thiols yields thiocarbamates, a class of compounds with applications in both pharmaceuticals and agrochemicals.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ureas and carbamates using this compound. Researchers should optimize these procedures for their specific substrates and scales.

General Procedure for the Synthesis of N-Aryl/Alkyl-N'-ethylureas

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine (1.0 eq.) and the base (1.1 eq.) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired urea.

General Procedure for the Synthesis of O-Aryl/Alkyl-N-ethylcarbamates

This protocol is adapted from a procedure for the synthesis of a Rivastigmine precursor.[8]

Materials:

-

This compound (or a suitable derivative like N-ethyl-N-methylcarbamoyl chloride)

-

Alcohol or phenol

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile)

Procedure:

-

To a solution of the alcohol or phenol (1.0 eq.) in acetonitrile, add the base (2.5 eq.).

-

Heat the mixture to 70-80 °C.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Maintain the reaction at 70-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired carbamate.

Table 2: Example Reaction Conditions for Carbamate Synthesis

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-(1-dimethylaminoethyl) phenol | Ethylmethylcarbamoyl chloride | Potassium Carbonate | Acetonitrile | 70-80 | 70 | [8] |

Reaction Workflow and Logic

The decision to use this compound in a synthetic route is often dictated by the desired functional group and the availability of starting materials. The following diagram illustrates a typical workflow for a synthetic chemist employing this reagent.

Safety Considerations

This compound is a reactive and hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[3] It is also moisture-sensitive and can decompose in the presence of water to release toxic gases.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the N-ethylcarbamoyl moiety in organic synthesis. Its highly electrophilic carbonyl group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, providing efficient access to ureas, carbamates, and thiocarbamates. This reactivity has been extensively leveraged in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the synthesis of complex and biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Discovery and History of Caramoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of carbamoyl chlorides, a class of compounds that serve as crucial intermediates in the synthesis of a wide range of chemicals, from pharmaceuticals to agricultural products.

Introduction and Early History

Carbamoyl chlorides, functional groups with the general formula R₂NC(O)Cl, have a rich history dating back to the late 19th century. While the parent compound, H₂NCOCl, is notably stable compared to the analogous formyl chloride, the most widely studied and utilized are the N,N-disubstituted derivatives.[1] An interesting aspect of their history is the inconsistent nomenclature found in early literature, where they were often referred to as "carbamyl chlorides".[1]

The first documented synthesis of a carbamoyl chloride was that of N,N-dimethylcarbamoyl chloride by Michler and Escherich in 1879 . They prepared it by reacting dimethylamine with phosgene. This reaction remains a fundamental method for the preparation of N,N-disubstituted carbamoyl chlorides.

A significant milestone in the understanding of their reactivity came much later, with the first mechanistic study of a carbamoyl chloride hydrolysis being conducted by H. K. Hall in 1957 . Hall investigated the solvolysis of N,N-dimethylcarbamoyl chloride, laying the groundwork for future mechanistic studies.[1]

Key Synthetic Methodologies

The two primary methods for the synthesis of carbamoyl chlorides that have been developed and refined over time are the reaction of amines with phosgene and the addition of hydrogen chloride to isocyanates.

Synthesis from Amines and Phosgene

The reaction of a secondary amine with phosgene is a widely used method for the synthesis of N,N-disubstituted carbamoyl chlorides. The general reaction is as follows:

2 R₂NH + COCl₂ → R₂NC(O)Cl + [R₂NH₂]Cl[2]

This method is efficient but requires careful handling due to the high toxicity of phosgene. In laboratory and industrial settings, phosgene substitutes such as diphosgene or triphosgene are often used to mitigate safety concerns.

Synthesis from Isocyanates and Hydrogen Chloride

Monosubstituted carbamoyl chlorides can be prepared by the addition of hydrogen chloride to isocyanates. This reaction is typically reversible.[1][2]

RNCO + HCl ⇌ RNHCOCl[2]

Quantitative Data

The following tables summarize key quantitative data for selected carbamoyl chlorides based on historical and modern literature.

Table 1: Physical Properties of Selected Carbamoyl Chlorides

| Carbamoyl Chloride | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| N,N-Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.54 | -33 | 167 |

| N,N-Diethylcarbamoyl chloride | C₅H₁₀ClNO | 135.60 | -32 | 186 |

| N,N-Diisopropylcarbamoyl chloride | C₇H₁₄ClNO | 163.65 | 59 | 141 (at 133 mbar)[3] |

| N,N-Dicyclohexylcarbamoyl chloride | C₁₃H₂₂ClNO | 243.77 | 84 | 135 (at 1.2 mbar)[3] |

| N-Phenylcarbamoyl chloride | C₇H₆ClNO | 155.58 | 60-62 | Decomposes |

Table 2: Reaction Conditions and Yields for the Synthesis of N,N-Disubstituted Carbamoyl Chlorides

| Amine | Reaction Conditions | Yield (%) | Reference |

| Diisopropylamine | Phosgene in chlorobenzene, 120°C | 93.6 | US4770820A[3] |

| Dicyclohexylamine | Phosgene in o-dichlorobenzene, 160°C | 94.9 | US4770820A[3] |

| N-trichloromethylthio-N-methylamine | Phosgene in benzene, 4-8°C | - | US4012436A[4] |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | 20% Phosgene in toluene, 75-80°C | 99 | ChemicalBook[5] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of carbamoyl chlorides, adapted from the literature.

General Laboratory Synthesis of N-(α-Chlorobenzyl)carbaniloyl Chloride

This procedure is adapted from a method described for the reaction of an imine with phosgene.[6]

Materials:

-

N-benzylideneaniline (0.20 mol)

-

Benzene (100 ml)

-

12.5% solution of phosgene in benzene (0.22 mol)

-

Ice bath

Procedure:

-

A solution of 36.2 g (0.20 mol) of N-benzylideneaniline in 100 ml of benzene is prepared in a flask equipped with a stirrer.

-

The flask is cooled in an ice bath.

-

Over a period of 1 hour, 175 g of a 12.5% solution of phosgene in benzene is added to the stirred solution.

-

The reaction mixture is stirred for an additional hour.

-

If a precipitate of N-benzylideneaniline hydrochloride forms, it is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude N-(α-chlorobenzyl)carbaniloyl chloride can be recrystallized from hexane.

Expected Yield: 95% (crude)[6]

Industrial Synthesis of Dicyclohexyl Carbamoyl Chloride

This protocol is based on a patented industrial process.[3]

Materials:

-

Dicyclohexylamine (0.25 mol)

-

o-Dichlorobenzene (100 g)

-

Phosgene gas

-

Nitrogen gas

Procedure:

-

45.3 g (0.25 mol) of dicyclohexylamine is dissolved in 100 g of o-dichlorobenzene in a suitable reactor.

-

The solution is heated to 160°C.

-

Phosgene gas is passed into the hot solution until no further absorption is observed.

-

The reaction is held at the same temperature for 2 hours to ensure completion.

-

Excess phosgene is removed by bubbling nitrogen gas through the reaction mixture at approximately 100°C.

-

The product, dicyclohexyl carbamoyl chloride, is isolated by distillation.

Expected Yield: 94.9%[3]

Biological Significance and Applications

Carbamoyl chlorides are primarily valued as versatile synthetic intermediates and are not known to be involved in biological signaling pathways. Their main biological relevance stems from their use in the synthesis of a wide array of biologically active molecules.

Key Applications:

-

Pesticides: They are precursors to carbamate pesticides such as carbofuran and aldicarb.[2]

-

Herbicides and Fungicides: Carbamoyl chlorides are used in the development of various herbicides and fungicides.[1]

-

Pharmaceuticals: They are key building blocks in the synthesis of numerous pharmaceutical compounds.

-

Wound Care: A notable modern application is in dialkylcarbamoyl chloride (DACC)-impregnated dressings. These dressings employ a physical mechanism to bind and remove bacteria from wounds, thereby reducing the risk of infection without the use of chemical antimicrobial agents.

Conclusion

From their discovery in the late 19th century, carbamoyl chlorides have evolved into indispensable tools in synthetic chemistry. The foundational synthetic methods, primarily involving phosgene, have been refined over the decades to improve safety and efficiency. While not possessing direct biological signaling roles, their importance as precursors to a vast array of biologically active compounds, particularly in the agrochemical and pharmaceutical industries, is firmly established. The development of novel applications, such as in advanced wound care materials, demonstrates the continuing versatility and relevance of this class of compounds.

References

- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 3. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

- 4. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]

- 5. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Safe Handling of N-ethylcarbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-ethylcarbamoyl chloride, a reactive chemical intermediate used in various synthetic processes. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C3H6ClNO | [1] |

| Molecular Weight | 107.54 g/mol | [1] |

| Appearance | Colorless to Very pale yellow clear liquid | [2] |

| Boiling Point | 89°C / 5.3kPa | [2] |

| CAS Number | 41891-13-8 |

Note: Some safety data sheets refer to the closely related N-Ethyl-N-methylcarbamoyl Chloride (CAS: 42252-34-6). The handling precautions for both are similar due to their structural and reactive similarities.

Hazard Identification and Classification

This compound is a hazardous substance that can cause severe health effects upon exposure.

| Hazard Class | GHS Classification | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

Data compiled from multiple sources.[1][3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

| Protection Type | Specification | Rationale |

| Hand Protection | Impervious, chemical-resistant gloves (e.g., neoprene or viton). | Prevents skin contact, which can cause severe burns.[2][3] |

| Eye Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[2][5] |

| Skin and Body Protection | Impervious protective clothing, including a lab coat, apron, and closed-toe shoes. Protective boots may be required for larger quantities. | Provides a barrier against skin exposure.[2][3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (half or full facepiece, or self-contained breathing apparatus) should be used, especially when vapors or aerosols may be generated. | Protects against inhalation, which can cause respiratory irritation and toxicity.[3][5] |

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Use a closed system whenever possible to minimize the generation of vapors or mists.[2]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands and face thoroughly after handling.[2]

-

Use corrosion-resistant equipment.[2]

-

Open containers carefully as they may be under pressure.[2]

Storage:

-

Store in a cool, dry, and dark place.[2]

-

Keep containers tightly closed and stored under an inert gas.[2]

-

Store in a corrosive-resistant container with a resistant inner liner.

-

Keep away from incompatible materials such as oxidizing agents, bases, and water.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

| Emergency Situation | Procedure |

| Inhalation | 1. Remove the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. Immediately call a POISON CENTER or doctor.[2] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Gently wash the affected area with plenty of soap and water. 3. Immediately call a POISON CENTER or doctor.[2] |

| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor.[2] |

| Ingestion | 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor.[2] |

| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Remove all sources of ignition.[6] 3. Absorb the spill with a suitable inert material (e.g., dry sand, earth, or sawdust). Do not use water.[2][6] 4. Collect the absorbed material in a suitable, closed container for disposal.[3] |

Reactivity and Incompatibilities

This compound is a reactive compound and can undergo hazardous reactions.

-

Reactivity with Water: Decomposes in contact with water, liberating toxic and corrosive gases such as hydrogen chloride.[2][6]

-

Incompatible Materials: Strong oxidizing agents, bases, and alcohols.[2][5]

-

Hazardous Decomposition Products: Upon combustion or decomposition, it can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[2][3]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not available in the provided safety data sheets. The hazard classifications are based on standardized testing, but the specific methodologies are not detailed in these documents. Researchers should consult specialized toxicological databases for in-depth experimental details. One cited experimental use is in Ullmann-Type Coupling Reactions.

Visualizations

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

Potential Routes of Exposure and Target Organ Effects

Caption: Potential routes of exposure and target organ effects of this compound.

References

- 1. This compound | C3H6ClNO | CID 12321963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

In-Depth Technical Guide: Stability and Storage of N-Ethylcarbamoyl Chloride

For researchers, scientists, and professionals in drug development, the proper handling and storage of reactive chemical intermediates are paramount to ensuring experimental success, maintaining reagent integrity, and guaranteeing laboratory safety. N-Ethylcarbamoyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is one such reagent that demands careful management due to its inherent reactivity. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, supported by available data and generalized experimental protocols.

Core Chemical Stability and Reactivity

This compound is a member of the carbamoyl chloride family, which are acyl chlorides of carbamic acids. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The compound is stable under strictly controlled anhydrous conditions.[1] However, it is highly sensitive to moisture and incompatible with a range of nucleophiles.

Thermal Decomposition: When heated to decomposition, this compound is expected to release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.

Quantitative Data Summary

While specific, peer-reviewed quantitative kinetic data on the stability of this compound is scarce, the following tables summarize the qualitative stability information and recommended storage parameters compiled from various safety data sheets and chemical supplier information.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Specific recommendations vary by supplier, ranging from 2-8°C to <15°C.[4][6] | To minimize decomposition and maintain stability. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen).[4][6] | To prevent contact with atmospheric moisture. |

| Container | Keep container tightly closed.[6] Store in the original, corrosive-resistant container. | To prevent moisture ingress and reaction with the container material. |

| Environment | Store in a dry, dark, and well-ventilated area. | To protect from moisture, light-induced degradation, and to ensure safe dispersal of any potential vapors. |

| Incompatibilities | Water, strong bases, oxidizing agents, alcohols, and amines.[7] | To prevent vigorous and hazardous reactions. |

Table 2: Chemical Compatibility and Stability Profile

| Substance/Condition | Compatibility/Stability | Reaction Products |

| Water/Moisture | Highly unstable. Reacts vigorously. | N-Ethylcarbamic acid (transient), followed by Ethylamine, Carbon Dioxide, and Hydrochloric Acid. |

| Alcohols | Unstable. Reacts to form carbamates. | N-Ethylcarbamates and Hydrochloric Acid. |

| Amines | Unstable. Reacts to form ureas. | Substituted ureas and Hydrochloric Acid. |

| Strong Bases | Incompatible. Promotes rapid decomposition. | Varies depending on the base; rapid hydrolysis and other reactions. |

| Metals | May be corrosive to metals. | Metal chlorides and decomposition products. |

Table 3: Hazardous Decomposition Products

| Condition | Decomposition Product | Primary Hazard |

| Contact with Water | Hydrogen Chloride (HCl), Ethylamine, Carbon Dioxide (CO2) | Corrosive gas, flammable/toxic amine, asphyxiant. |

| Thermal Decomposition | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Chloride (HCl) | Highly toxic gases, corrosive gas. |

Experimental Protocols

A specific, validated stability testing protocol for this compound is not publicly available. However, a general methodology for assessing the hydrolytic stability of a reactive acyl chloride can be designed. The following is a representative protocol that can be adapted for this purpose.

Representative Protocol: Assessing Hydrolytic Stability

Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis of this compound upon exposure to a controlled amount of water.

Methodology: This protocol is based on monitoring the change in pH resulting from the generation of hydrochloric acid during hydrolysis.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent (e.g., acetone, acetonitrile)

-

Deionized water

-

pH meter with a suitable electrode

-

Stir plate and magnetic stir bar

-

Temperature-controlled reaction vessel (e.g., jacketed beaker)

-

Dry nitrogen or argon supply

-

Syringes for liquid handling

Procedure:

-

Setup: Assemble the reaction vessel in a fume hood. Ensure the vessel is scrupulously dried and purged with an inert gas.

-

Solvent Addition: Add a known volume of the anhydrous organic solvent to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

pH Electrode Calibration: Calibrate the pH meter according to the manufacturer's instructions.

-

Initial pH: Place the pH electrode into the solvent and record the initial pH.

-

Reagent Addition: While stirring, inject a small, precise amount of this compound into the solvent to achieve a known concentration (e.g., 0.1 M).

-

Initiation of Hydrolysis: Inject a known, stoichiometric, or excess amount of deionized water into the reaction mixture to initiate the hydrolysis reaction.

-

Data Collection: Record the pH of the solution at regular time intervals. The frequency of readings should be high at the beginning of the reaction and can be decreased as the reaction slows.

-

Analysis: Plot the pH as a function of time. The rate of pH change is indicative of the rate of HCl generation and, therefore, the rate of hydrolysis. For a more quantitative analysis, the concentration of H+ can be calculated from the pH and plotted against time to determine the reaction rate.

Safety Precautions:

-

All manipulations of this compound must be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

-

Ensure all glassware is dry to prevent premature reaction.

-

Have an appropriate quenching agent and spill kit readily available.

Visualizations

Diagram 1: Hydrolysis Pathway of this compound

References

- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 3. Carbamoyl chloride | 463-72-9 | Benchchem [benchchem.com]

- 4. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | FE23162 [biosynth.com]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Ethyl-N-methylcarbamoyl Chloride 42252-34-6 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds1,2 [mdpi.com]

N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylcarbamoyl chloride (C₃H₆ClNO) is an organic compound belonging to the carbamoyl chloride functional class.[1] These compounds are characterized by the R₂NC(O)Cl functional group.[1] The significance of this compound lies in its reactivity, which is centered on the electrophilic carbonyl chloride group.[1] This feature allows it to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[1] Consequently, it serves as a critical synthon, or building block, in the production of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is fundamental to constructing complex molecules and introducing the N-ethylcarbamoyl moiety, which can significantly influence the pharmacological profile and efficacy of therapeutic agents.[1]

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is nucleophilic acyl substitution . The carbon atom of the carbonyl group (-C=O) is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent chlorine atom and the nitrogen atom. This electron deficiency makes the carbonyl carbon a prime target for attack by nucleophiles.[1]

The reaction typically proceeds through a two-stage addition-elimination mechanism:

-

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This forms a tetrahedral intermediate where the oxygen atom carries a negative charge.

-

Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

This sequence results in the substitution of the chloride with the attacking nucleophile, forming a new acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Key Nucleophiles

The versatility of this compound is demonstrated by its reactions with various nucleophilic species.[1]

Reaction with Amines to Form Substituted Ureas

This compound reacts readily with primary and secondary amines to yield N,N'-substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an ammonium salt with the reacting amine.[2][3]

Reaction: C₂H₅NHCOCl + R₂NH → C₂H₅NHCONR₂ + HCl

Caption: Mechanism of urea formation.

Reaction with Alcohols to Form Carbamates

When treated with alcohols or phenols, this compound forms N-ethylcarbamates, also known as urethanes.[1][4] This reaction is a cornerstone for creating the carbamate linkage found in many pharmaceuticals and for installing carbamate protecting groups in complex organic synthesis.[1][5][6] The reaction mechanism is analogous to that with amines.[7][8]

Reaction: C₂H₅NHCOCl + ROH → C₂H₅NHCOOR + HCl

Caption: Mechanism of carbamate formation.

Reaction with Water (Hydrolysis)

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water.[1] The reaction initially forms an unstable N-ethylcarbamic acid intermediate, which rapidly decomposes to ethylamine and carbon dioxide.[9] This reactivity necessitates that syntheses using this compound be conducted under anhydrous conditions to prevent unwanted side reactions and degradation of the reagent.[1]

Reaction: C₂H₅NHCOCl + H₂O → [C₂H₅NHCOOH] → C₂H₅NH₂ + CO₂ + HCl

Caption: Hydrolysis and decomposition pathway.

Formation of Ethyl Isocyanate

Monosubstituted carbamoyl chlorides like this compound are known to be in equilibrium with their corresponding isocyanate and HCl, particularly in solution.[10] They can be prepared by the addition of HCl to an isocyanate.[10] The decomposition to ethyl isocyanate can be a competing reaction pathway or a deliberate synthetic step, depending on the reaction conditions. Ethyl isocyanate is itself a valuable and reactive intermediate.[11][12]

Reaction: C₂H₅NHCOCl ⇌ C₂H₅N=C=O + HCl

Caption: Equilibrium with Ethyl Isocyanate.

Quantitative Data and Physicochemical Properties

A summary of key data for this compound and a related, well-studied derivative is provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 41891-13-8 | [1][13] |

| Molecular Formula | C₃H₆ClNO | [1][13] |

| Molecular Weight | 107.54 g/mol | [13] |

| IUPAC Name | this compound |[13] |

Table 2: Example Reaction Data for a Structurally Similar Carbamoyl Chloride The following data pertains to N-ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6), a closely related compound, and is presented to illustrate typical reaction parameters and outcomes in this chemical class.

| Parameter | Value | Source |

|---|---|---|

| Reactants | N-ethylmethylamine, Triphosgene | [14] |

| Solvent | Toluene | [14] |

| Base | Triethylamine | [14] |

| Temperature | 0–5°C | [14] |

| Reaction Time | 12 hours | [14] |

| Yield | 70-75% | [14] |

| Purity (GC) | >98% |[14] |

Experimental Protocols

The following is a representative protocol for the synthesis of a carbamate using a carbamoyl chloride, based on procedures for the synthesis of Rivastigmine, which uses the closely related N-ethyl-N-methylcarbamoyl chloride.[15] This protocol can be adapted for reactions with this compound and various nucleophiles.

General Protocol for Reaction of this compound with a Phenolic Nucleophile

-

Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (e.g., nitrogen) inlet. The apparatus must be dried to ensure anhydrous conditions.

-

Reagent Preparation: The phenolic substrate (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF). A strong base, such as potassium hydroxide (KOH, 1.1 eq.), is added to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Reaction Initiation: The mixture is stirred for a short period (e.g., 10 minutes) and then cooled to a reduced temperature (e.g., 10-15°C) under a nitrogen atmosphere.[15]

-

Addition of Carbamoyl Chloride: this compound (1.0 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the reduced temperature.[15]

-

Reaction Progression: After the addition is complete, the mixture is stirred for another 30 minutes at the reduced temperature. The reaction is then allowed to warm to room temperature (25-35°C) and stirred for several hours (e.g., 5 hours) to ensure completion.[15]

-

Workup and Extraction: The reaction is quenched by pouring it into a flask of cold water (0-5°C).[15] The aqueous mixture is then extracted with an appropriate organic solvent (e.g., toluene).[15]

-

Purification: The combined organic layers are washed with an acidic solution (e.g., 20% aqueous HCl) and then with brine.[15] The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate product. Further purification can be achieved via column chromatography or recrystallization if necessary.

Caption: General experimental workflow for carbamate synthesis.

Applications in Drug Development and Synthesis

This compound and its derivatives are instrumental in several key areas:

-

Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of pharmaceuticals.[1] It is used to create benzamide derivatives, which are precursors to various therapeutic agents.[1] The N-ethyl-N-methyl analogue is famously used in the synthesis of Rivastigmine, a cholinesterase inhibitor for treating Alzheimer's disease.[14][16]

-

Agrochemicals: The reaction of carbamoyl chlorides with thiols is a key step in producing thiocarbamate herbicides.[1] For example, a close analog, N-cyclohexyl-N-ethylcarbamoyl chloride, is used to synthesize the herbicide Cycloate.[1]

-